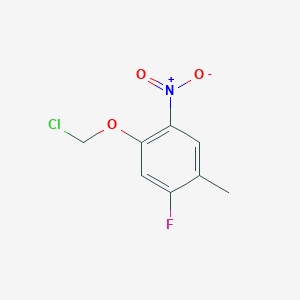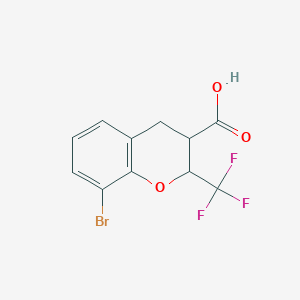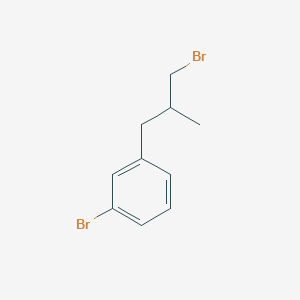
1-(Chloromethoxy)-5-fluoro-4-methyl-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethoxy)-5-fluoro-4-methyl-2-nitrobenzene is an organic compound with a complex structure that includes a chloromethoxy group, a fluorine atom, a methyl group, and a nitro group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethoxy)-5-fluoro-4-methyl-2-nitrobenzene typically involves multiple steps. One common method includes the nitration of 4-methyl-2-fluoroanisole to introduce the nitro group, followed by chloromethylation to attach the chloromethoxy group. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and Lewis acids like tin(IV) chloride for chloromethylation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Chloromethoxy)-5-fluoro-4-methyl-2-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The nitro group can be replaced by other functional groups through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products:
Substitution: Products vary depending on the substituent introduced.
Reduction: 1-(Chloromethoxy)-5-fluoro-4-methyl-2-aminobenzene.
Oxidation: 1-(Chloromethoxy)-5-fluoro-4-carboxy-2-nitrobenzene.
Aplicaciones Científicas De Investigación
1-(Chloromethoxy)-5-fluoro-4-methyl-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Chloromethoxy)-5-fluoro-4-methyl-2-nitrobenzene depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The pathways involved can include binding to active sites or modifying the structure of biomolecules, leading to changes in cellular processes .
Comparación Con Compuestos Similares
- 1-(Chloromethoxy)-4-fluoro-2-nitrobenzene
- 1-(Chloromethoxy)-5-chloro-4-methyl-2-nitrobenzene
- 1-(Methoxymethoxy)-5-fluoro-4-methyl-2-nitrobenzene
Uniqueness: The presence of both electron-withdrawing (nitro, fluoro) and electron-donating (methyl, chloromethoxy) groups on the benzene ring creates a compound with versatile chemical behavior .
Propiedades
Fórmula molecular |
C8H7ClFNO3 |
|---|---|
Peso molecular |
219.60 g/mol |
Nombre IUPAC |
1-(chloromethoxy)-5-fluoro-4-methyl-2-nitrobenzene |
InChI |
InChI=1S/C8H7ClFNO3/c1-5-2-7(11(12)13)8(14-4-9)3-6(5)10/h2-3H,4H2,1H3 |
Clave InChI |
RGDZOBLKKQMUIF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1F)OCCl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-Aminophenyl)methyl]phenol](/img/structure/B13196235.png)
![2-[(Piperazin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B13196247.png)
![1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13196259.png)

![(3-Methylbutyl)[(4-methylphenyl)methyl]amine](/img/structure/B13196270.png)
amine](/img/structure/B13196278.png)
![2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methylbutanoic acid](/img/structure/B13196281.png)

![7-Hydrazinylthieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B13196285.png)

![7'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13196313.png)
![1-[1-(Benzyloxy)ethenyl]-1H-indole-6-sulfonyl chloride](/img/structure/B13196318.png)

